molecular formula C9H18ClNO2 B578019 (R)-Ethyl 2-(piperidin-3-yl)acetate hydrochloride CAS No. 1233200-48-0

(R)-Ethyl 2-(piperidin-3-yl)acetate hydrochloride

Cat. No. B578019
M. Wt: 207.698
InChI Key: NUFQPPPCFKZWRT-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-Ethyl 2-(piperidin-3-yl)acetate hydrochloride” is a chemical compound. It is also known as “piperidin-3-yl acetate hydrochloride” with a CAS Number of 1219949-48-0 . It is typically stored at a temperature of 4°C .


Molecular Structure Analysis

The molecular formula of “®-Ethyl 2-(piperidin-3-yl)acetate hydrochloride” is C8H16ClNO2 . The molecular weight is 193.671 .


Physical And Chemical Properties Analysis

“®-Ethyl 2-(piperidin-3-yl)acetate hydrochloride” is a solid compound . It is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Asymmetric Synthesis in Alkaloid Production

(R)-Ethyl 2-(piperidin-3-yl)acetate hydrochloride is utilized in asymmetric intramolecular Michael reactions of acyclic compounds, contributing to the synthesis of chiral building blocks for alkaloid production. This process enhances the optical yield of derivatives, such as piperidine ethyl (3-acetyl-1-benzylpiperidin-4-yl)acetate, crucial for the development of various alkaloids (Hirai et al., 1992).

Synthesis and Scalability

The compound's practical and scalable synthesis from commercially available materials demonstrates its viability for large-scale production. This synthesis process, demonstrated on a 100-g scale, is crucial for industrial applications, making the compound more accessible for various research purposes (Zhu et al., 2012).

Radiopharmaceutical Research

In the field of radiopharmaceuticals, derivatives of (R)-Ethyl 2-(piperidin-3-yl)acetate hydrochloride have been explored for potential applications in positron emission tomography (PET), although some derivatives may not be suitable for certain receptor studies (Matarrese et al., 2000).

Antimicrobial Applications

The compound has been investigated for its antimicrobial activities. It shows moderate activities against various bacteria and fungi, which could lead to potential applications in the development of new antimicrobial agents (Ovonramwen et al., 2019).

Molecular Design and Pharmacology

In molecular design and pharmacology, derivatives of this compound have been used in the synthesis of inhibitors targeting specific enzymes, demonstrating its versatility in drug discovery and development (Shibuya et al., 2018).

Chemo-Enzymatic Synthesis

The chemo-enzymatic synthesis of enantiopure derivatives of this compound, such as (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol, highlights its role in producing intermediates for other pharmaceuticals (Banoth et al., 2012).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation and contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

ethyl 2-[(3R)-piperidin-3-yl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)6-8-4-3-5-10-7-8;/h8,10H,2-7H2,1H3;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFQPPPCFKZWRT-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@H]1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670061
Record name Ethyl [(3R)-piperidin-3-yl]acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Ethyl 2-(piperidin-3-yl)acetate hydrochloride

CAS RN

1233200-48-0
Record name Ethyl [(3R)-piperidin-3-yl]acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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